molecular formula C7H9NO2 B1668380 3-(1H-pyrrol-2-yl)propanoic Acid CAS No. 408309-29-5

3-(1H-pyrrol-2-yl)propanoic Acid

Cat. No. B1668380
M. Wt: 139.15 g/mol
InChI Key: XDNDSAQVXNZKGP-UHFFFAOYSA-N
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Description

3-(1H-Pyrrol-2-yl)propanoic Acid belongs to the class of organic compounds known as substituted pyrroles . These are heterocyclic compounds containing a pyrrole ring substituted at one or more positions .


Molecular Structure Analysis

The molecular structure of 3-(1H-pyrrol-2-yl)propanoic Acid consists of a pyrrole ring attached to a propanoic acid group . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(1H-pyrrol-2-yl)propanoic Acid include a molecular weight of 139.15 g/mol . More detailed properties can be found in databases like PubChem .

Scientific Research Applications

Antitubercular Agents

  • Scientific Field : Medicinal Chemistry and Pharmacology .
  • Application Summary : This compound is used in the synthesis of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase .
  • Methods of Application : The compound is used in the synthesis of N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substitutedphenoxy)acetyl)benzohydrazides .
  • Results or Outcomes : Most of the synthesized compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR. Several synthesized substances also demonstrated significant antibacterial and antitubercular properties .

Antifungal Agents

  • Scientific Field : Medicinal Chemistry and Microbiology .
  • Application Summary : This compound is used in the synthesis of indolizines and pyrrolo[1,2-a]pyrazines, which show potent antifungal activity .
  • Methods of Application : The compound is used in the synthesis of enaminones from alkyl (E)-3-(1H-pyrrol-2-yl)acrylates, which are then treated with a Lewis acid to afford indolizines .
  • Results or Outcomes : The synthesized compounds showed robust antifungal effect, especially against six Candida spp., including two multidrug-resistant ones .

Safety And Hazards

The safety and hazards of 3-(1H-pyrrol-2-yl)propanoic Acid are not well-documented. It’s always important to handle all chemicals with appropriate safety precautions .

Future Directions

Pyrrole-containing compounds, including 3-(1H-pyrrol-2-yl)propanoic Acid, have diverse biological activities and are a potential source of biologically active compounds . Therefore, they are of interest in the development of new drugs and therapies .

properties

IUPAC Name

3-(1H-pyrrol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-7(10)4-3-6-2-1-5-8-6/h1-2,5,8H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNDSAQVXNZKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461147
Record name 3-(1H-pyrrol-2-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrrol-2-yl)propanoic Acid

CAS RN

408309-29-5
Record name 3-(1H-pyrrol-2-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Regoutz, MS Wolinska, NK Fernando… - Electronic …, 2021 - iopscience.iop.org
Amino acids are essential to all life. However, our understanding of some aspects of their intrinsic structure, molecular chemistry, and electronic structure is still limited. In particular the …
Number of citations: 12 iopscience.iop.org

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